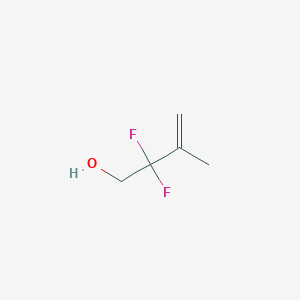

2,2-Difluoro-3-methylbut-3-en-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoprenol, also known as 3-Methylbut-3-en-1-ol, is a hemiterpene alcohol . It is produced industrially as an intermediate to 3-methylbut-2-en-1-ol (prenol) .

Synthesis Analysis

Isoprenol is produced by the reaction between isobutene (2-methylpropene) and formaldehyde . The thermodynamically preferred prenol with the more substituted double bond cannot be directly formed in the above reaction, but is produced via a subsequent isomerisation .Molecular Structure Analysis

The molecular formula of Isoprenol is C5H10O . It contains a carbon-carbon double bond, or an alkene, in this compound . There are saturated carbon atoms (parts of the molecule with no double bonds, including the –CH3 methyl group) in each molecule, known as alkanes .Chemical Reactions Analysis

The isomerisation reaction of Isoprenol is catalyzed by any species which can form an allyl complex without excessive hydrogenation of the substrate, for example poisoned palladium catalysts .Physical And Chemical Properties Analysis

Isoprenol has a molar mass of 86.132 g/mol and a density of 0.853 g/cm3 . Its boiling point is between 130 to 132 °C .Applications De Recherche Scientifique

Chemical Synthesis and Isomerization

2,2-Difluoro-3-methylbut-3-en-1-ol and its derivatives have been extensively studied in the field of chemical synthesis. For instance, the photochemical rearrangement of perfluoro-2,3-dimethylbut-2-ene, a related compound, has been demonstrated to efficiently isomerize to perfluoro-2,3-dimethylbut-1-ene under UV irradiation (Bell et al., 1980). Similarly, the preparation of perfluoro-(3-methylbuta-1,2-diene) by dehalogenofluorination and its subsequent dimerization under thermal conditions has been explored (Bosbury et al., 1976).

Reactions Under Ionic and Free-Radical Conditions

The compound's reactions under various conditions have been a subject of interest. For example, the reactions of perfluoro-3-methylbut-1-ene under free-radical conditions have been investigated, showing exclusive attack at the terminal CF2 group (Haszeldine et al., 1979).

Novel Compound Synthesis

There has been research into synthesizing novel compounds using derivatives of 2,2-Difluoro-3-methylbut-3-en-1-ol. An example includes the creation of a Geiparvarin analogue with a fluorinated segment, starting from 4-(ω-iodoperfluorobutyl)-2-methylbut-3-yn-2-ol (Amato & Calas, 2003).

Gas-Phase Reactions and Decomposition

Studies have also been conducted on the gas-phase reactions and decomposition of related compounds. The kinetics of the gas-phase decomposition of 2,3-epoxy-2-methylbutane, which isomerizes to compounds including 2-methylbut-3-en-2-ol and 3-methylbut-3-en-2-ol, have been extensively analyzed (Flowers & Öztürk, 1975).

Liquid Crystal Compounds Synthesis

There is also research focusing on the synthesis of liquid crystal compounds using derivatives of 2,2-Difluoro-3-methylbut-3-en-1-ol. For instance, the synthesis and properties of 2,3,4-trifluorotolane liquid crystal compounds have been explored, where the related 4-(2,3,4-Trifluorophenyl)-2-methylbut-3-yn-2-ol is used as a starting material (Yue-hui, 2010).

Safety and Hazards

Propriétés

IUPAC Name |

2,2-difluoro-3-methylbut-3-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c1-4(2)5(6,7)3-8/h8H,1,3H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOBCUWMZOEZAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CO)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-{N-methyl-1-[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2631721.png)

![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631724.png)

![(Diphenylmethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2631733.png)

![N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide](/img/structure/B2631734.png)

![2-bromo-5-fluoro-N-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2631737.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2631740.png)

![1-benzyl-N-isopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2631741.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2631744.png)